
3-(4-碘-1H-吡唑-1-基)丙酰胺
描述
“3-(4-iodo-1H-pyrazol-1-yl)propanamide” is a compound with the molecular formula C6H8IN3O . It has a molecular weight of 265.05 .
Molecular Structure Analysis
The molecular structure of “3-(4-iodo-1H-pyrazol-1-yl)propanamide” consists of a pyrazole ring attached to a propanamide group . The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Physical And Chemical Properties Analysis
“3-(4-iodo-1H-pyrazol-1-yl)propanamide” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学研究应用
化学复合物形成
在科学研究中,3-(4-碘-1H-吡唑-1-基)丙酰胺衍生物的一个应用是与金属形成化学复合物。例如,诸如3-(吡唑-1-基)丙酰胺(PPA)之类的衍生物已被用于与二氯化钯(II)形成复合物。这些复合物以它们在固态中形成超分子氢键链和环状二聚体的能力而被表征,这是通过X射线衍射研究证明的。这表明它们在开发具有特定结构性质的新材料方面的潜在用途(Palombo et al., 2019)。
合成与药理相关化合物
另一个重要的应用是合成与药理相关的化合物。例如,吡唑衍生物已被用于通过Ru催化的氧化还原中性C-H活化过程制备N-取代吲哚。这种方法使得3-(1H-吲哚-1-基)丙酰胺的合成成为可能,这些化合物被认为在药物开发中具有特权地位,突显了吡唑衍生物在药物开发中的实用性(Zhang, Jiang, & Huang, 2014)。
分子对接和抗微生物潜力
吡唑衍生物也被用于探索其抗微生物潜力,研究集中在合成和评估类似3-(4-氯苯基)-5-[4-(异丙基)苯基] 4,5-二氢-1H-吡唑-1-羰硫脲的化合物上。这些研究涉及密度泛函理论优化、分子对接分析和体外抗微生物活性测试,表明这些化合物作为抗微生物剂的潜力(Sivakumar et al., 2020)。
此外,对吡唑衍生物的碘(III)介导合成进行了研究,导致开发具有潜在抗微生物性能的化合物。这项研究强调了吡唑衍生物在合成具有潜在生物活性的新化学实体方面的多功能性(Prakash, Hussain, Aneja, Sharma, & Aneja, 2011)。
晶体结构分析
对吡唑衍生物的晶体结构进行研究,例如3-(5-甲基-3-苯基-1H-吡唑-1-基)-丙酰胺水合物,可以提供有关晶体内分子排列和相互作用的见解。这种分析对于理解这些化合物的物理和化学性质至关重要,这可以为它们在材料科学和制药领域的应用提供信息(Hao, Wang, & Chen, 2010)。
作用机制
Target of Action
Similar compounds have been shown to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Similar compounds are known to affect a variety of pathways, leading to their diverse biological effects .
Result of Action
Similar compounds have been shown to have a range of effects at the molecular and cellular levels, contributing to their various biological activities .
生化分析
Biochemical Properties
3-(4-Iodo-1H-pyrazol-1-yl)propanamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction. For instance, it has been observed to interact with certain kinases, influencing phosphorylation processes . Additionally, 3-(4-iodo-1H-pyrazol-1-yl)propanamide can bind to specific proteins, altering their conformation and activity . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of 3-(4-iodo-1H-pyrazol-1-yl)propanamide on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Additionally, 3-(4-iodo-1H-pyrazol-1-yl)propanamide has been observed to impact mitochondrial function, thereby influencing cellular energy metabolism . These effects highlight the compound’s potential in regulating cellular processes and its implications in disease treatment.
Molecular Mechanism
At the molecular level, 3-(4-iodo-1H-pyrazol-1-yl)propanamide exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the specific target and context . Furthermore, 3-(4-iodo-1H-pyrazol-1-yl)propanamide can influence gene expression by interacting with transcription factors or epigenetic modifiers. These molecular interactions are critical for understanding the compound’s mode of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(4-iodo-1H-pyrazol-1-yl)propanamide in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation . In terms of long-term effects, 3-(4-iodo-1H-pyrazol-1-yl)propanamide has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(4-iodo-1H-pyrazol-1-yl)propanamide vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways effectively . At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of 3-(4-iodo-1H-pyrazol-1-yl)propanamide.
Metabolic Pathways
3-(4-Iodo-1H-pyrazol-1-yl)propanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential interactions with other drugs.
属性
IUPAC Name |
3-(4-iodopyrazol-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3O/c7-5-3-9-10(4-5)2-1-6(8)11/h3-4H,1-2H2,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBGMDUOEZKOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(=O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


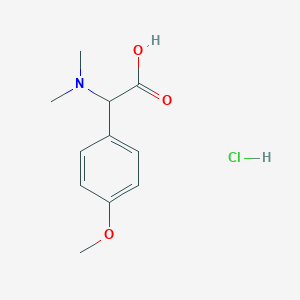




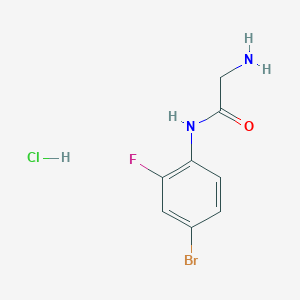
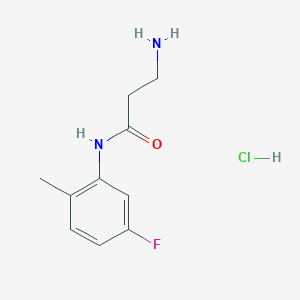
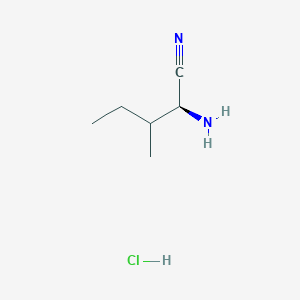

![1-[3-(2,2,2-Trifluoroethoxy)propyl]piperazine](/img/structure/B1439596.png)

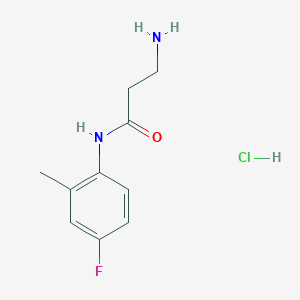

methyl}phenol hydrochloride](/img/structure/B1439602.png)
